molecular formula C7H13N3S B1344405 5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-85-5

5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344405
CAS No.: 869941-85-5
M. Wt: 171.27 g/mol
InChI Key: RJENIRVSJZXHDV-UHFFFAOYSA-N
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Description

5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal and industrial research due to its 1,2,4-triazole core and thiol functional group . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to interact with biological targets through hydrogen bonding, contributing to favorable solubility and pharmacokinetic properties . This specific structure-activity relationship makes triazole-thiol derivatives a focal point for developing new therapeutic agents . Research into 1,2,4-triazole-3-thiol derivatives has revealed promising biological activities. These compounds are frequently investigated for their potential anticancer properties. For instance, related triazole-thiol derivatives have demonstrated cytotoxic effects against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Some derivatives have also shown potential as kinase inhibitors, which are a major class of anticancer therapeutics . Furthermore, the 1,2,4-triazole nucleus is a key component in various synthetic protocols for constructing complex molecular architectures, such as hydrazones and fused heterocyclic systems like triazolothiadiazoles, which are often explored for a broad spectrum of pharmacological applications . Beyond biomedical applications, compounds within this class serve as key intermediates in organic synthesis and materials science. The molecular structure, featuring heteroatoms, allows it to act as a ligand or a precursor for more complex molecules. The thiol group, in particular, offers a handle for further chemical modification, enabling the creation of sulfides or incorporation into larger heterocyclic systems . This versatility underscores its value in fundamental chemical research and the development of specialized chemicals. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety guidelines when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N3S/c1-3-5-10-6(4-2)8-9-7(10)11/h3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJENIRVSJZXHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205656
Record name 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione
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Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-85-5
Record name 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869941-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of 1,2,4 Triazoles in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is a fundamental building block in the synthesis of a wide array of biologically active molecules. Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, a testament to the scaffold's adaptability. These activities include:

Antifungal: Perhaps the most well-known application, with several marketed drugs like fluconazole (B54011) and itraconazole (B105839) featuring the 1,2,4-triazole core.

Antibacterial: Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against various bacterial strains. nih.govconnectjournals.com

Anticancer: The triazole nucleus is a component of several compounds investigated for their antitumor properties.

Anti-inflammatory: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory agents. nih.gov

Anticonvulsant: The scaffold has been explored for its potential in developing new treatments for seizure disorders.

This wide range of biological responses underscores the importance of the 1,2,4-triazole system as a foundational element in drug discovery and development.

The 4h 1,2,4 Triazole 3 Thiol Scaffold: a Hub of Reactivity and Biological Relevance

Within the broader family of 1,2,4-triazoles, the 4H-1,2,4-triazole-3-thiol substructure holds particular significance. The presence of a thiol (-SH) group at the 3-position introduces a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. This thiol group can exist in tautomeric equilibrium with its thione form, a characteristic that can influence its biological activity and interaction with molecular targets.

The synthesis of the 4H-1,2,4-triazole-3-thiol core generally involves the cyclization of thiosemicarbazide (B42300) derivatives. A common synthetic route is the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine (B178648) hydrate (B1144303). dergipark.org.tr This straightforward and adaptable synthesis makes the scaffold readily accessible for further investigation.

The strategic placement of substituents at the N-4 and C-5 positions of the triazole ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can significantly impact its biological activity. For instance, the nature of the alkyl or aryl groups at these positions can influence the compound's ability to penetrate cell membranes and bind to specific enzymes or receptors.

Charting the Course: Scope and Research Directions for 5 Ethyl 4 Propyl 4h 1,2,4 Triazole 3 Thiol

Conventional Synthetic Routes to 1,2,4-Triazole-3-thiols

Traditional methods for synthesizing the 1,2,4-triazole-3-thiol scaffold have been well-established and are frequently employed in organic synthesis. These routes typically involve multi-step processes and are characterized by their reliability and versatility in creating a diverse range of substituted triazoles.

Cyclization Reactions of Thiosemicarbazide (B42300) Derivatives

A primary and widely utilized method for the synthesis of 1,2,4-triazole-3-thiols is the intramolecular cyclization of thiosemicarbazide derivatives. nih.govptfarm.plnih.gov This approach typically involves the reaction of an appropriate acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. researchgate.net This intermediate then undergoes cyclization, usually in the presence of a base, to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govmdpi.com The reaction is versatile, allowing for the introduction of various substituents on the triazole ring.

The general scheme for this reaction is as follows:

Step 1: Formation of Thiosemicarbazide: An acid hydrazide is reacted with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of propionyl hydrazide with propyl isothiocyanate.

Step 2: Cyclization: The resulting thiosemicarbazide is then treated with an alkaline solution, such as sodium hydroxide (B78521), and heated under reflux to induce cyclization. nih.govresearchgate.net Subsequent acidification of the reaction mixture yields the final 1,2,4-triazole-3-thiol product. researchgate.net

The cyclization of thiosemicarbazide derivatives can be influenced by the reaction conditions. For instance, cyclization in an alkaline medium typically leads to the formation of 1,2,4-triazole derivatives, whereas an acidic medium may favor the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl

Table 1: Examples of 1,2,4-Triazole-3-thiols Synthesized via Thiosemicarbazide Cyclization
Starting HydrazideStarting IsothiocyanateProductYield (%)Reference
Furan-2-carboxylic acid hydrazidePhenyl isothiocyanate5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol68 mdpi.com
Phenylacetic acid hydrazide4-Methoxyphenyl isothiocyanate5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol79 mdpi.com
Pyridine-2-carboxylic acid hydrazideAllyl isothiocyanate4-Allyl-5-(pyridin-2-yl)-4H- rjptonline.orgpensoft.netnih.govtriazole-3-thiolHigh nih.gov

Reactions Involving Acyl Hydrazides and Carbon Disulfide

Another significant conventional route involves the reaction of acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol. mdpi.comnih.gov This reaction forms an intermediate potassium dithiocarbazinate salt. nih.govresearchgate.net Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.comnih.gov

This method is particularly useful for synthesizing 4-amino-1,2,4-triazole-3-thiols, which can then be further modified. For example, the 4-amino group can react with aldehydes to form Schiff bases. researchgate.net

The general steps are:

Reaction of an acid hydrazide with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazinate salt. researchgate.net

Cyclization of the salt with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol. researchgate.net

Multi-step Synthetic Approaches

The synthesis of more complex 1,2,4-triazole-3-thiol derivatives often requires multi-step synthetic pathways. These approaches offer the flexibility to introduce a wide array of functional groups onto the triazole scaffold. For instance, a synthetic sequence could begin with the alkylation of a starting thiol, followed by conversion to a hydrazide, and subsequent cyclization to form the triazole ring. nih.gov

These multi-step syntheses can involve a combination of the reactions described above, as well as other standard organic transformations. The specific sequence of reactions is designed to achieve the desired substitution pattern on the final triazole molecule.

Modern and Green Chemistry Approaches in 1,2,4-Triazole-3-thiol Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. rsc.orgrsc.orgmdpi.com These "green chemistry" approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.orgmdpi.com This technique offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts. rjptonline.orgresearchgate.net

The synthesis of 1,2,4-triazole-3-thiols and their derivatives has been successfully achieved using microwave irradiation. pensoft.netnih.gov For example, the cyclization of thiosemicarbazides to form 1,2,4-triazoles can be significantly expedited under microwave conditions. pensoft.net Similarly, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aldehydes to form Schiff bases can be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Synthesis of Schiff's bases from 1,2,4-triazole-3-thiolNot specified5-10 minImproved yield (64-84%) rjptonline.org
Cyclization of thiosemicarbazideNot specified1-2.5 minNot specified scispace.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to enhance chemical reactivity. nih.govmdpi.com This method can lead to shorter reaction times, improved yields, and milder reaction conditions. The synthesis of 1,2,3-triazoles has been shown to be significantly accelerated by ultrasonic irradiation. nih.gov While specific examples for this compound are not detailed, the application of sonochemistry to the synthesis of related triazole systems suggests its potential applicability. researchgate.netasianpubs.org Ultrasound-assisted reactions are often more energy-efficient and can be performed at lower temperatures than conventional methods. mdpi.com

Catalyst-Mediated Reactions

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the structural class to which this compound belongs, is frequently achieved through catalyst-mediated reactions. A predominant method is the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides. scirp.orgzsmu.edu.uanih.gov This common approach involves reacting an acid hydrazide with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. nih.gov Subsequent treatment with an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide, induces ring closure to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.commdpi.com

Beyond traditional base catalysis, various metal-based and non-metal catalysts have been employed to facilitate the synthesis of the 1,2,4-triazole core. Copper (II) catalysts, for instance, have been used to prepare 1,5-disubstituted-1,2,4-triazoles with high regioselectivity and good functional group compatibility. nih.gov Another effective approach involves iodine (I₂)-mediated oxidative N-S and C-N bond formation, which presents an ecologically sound and efficient method for synthesizing novel 1,2,4-triazoles from isothiocyanates. nih.govisres.org In some protocols, hydrazones are used as precursors, which can be converted to 1,2,4-triazoles by combining them with amines in the presence of an iodine/tert-butyl hydroperoxide (TBHP) system, proceeding through a cascade of C-H functionalization and double C-N bond formation. frontiersin.orgnih.gov

Catalyst/MediatorPrecursorsReaction TypeKey FeaturesSource(s)
KOH / NaOHSubstituted ThiosemicarbazidesBase-Catalyzed CyclizationWell-established, common method for triazole-3-thione synthesis. scirp.orgmdpi.com
Copper (II)Amidines, Trialkyl AminesCatalytic C-N CouplingAllows for the synthesis of 1,3-disubstituted-1,2,4-triazoles. nih.gov
Copper (II)ArylidenearylthiosemicarbazidesC-H FunctionalizationDemonstrates a higher propensity for C-N over C-S bond formation. researchgate.net
Iodine (I₂)IsothiocyanatesOxidative N-S and C-N Bond FormationAn ecologically friendly and effective approach. nih.gov
I₂ / TBHPHydrazones, AminesOxidative AromatizationMetal-free, proceeds via C-H functionalization and double C-N bond formation. nih.gov

Solvent-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and environmentally benign protocols for the synthesis of 1,2,4-triazole-3-thiols. nih.govrsc.org Microwave irradiation has emerged as a powerful tool in this domain. One notable method involves the one-pot synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones on the surface of solid supports like silica (B1680970) gel or montmorillonite (B579905) K10. researchgate.net This technique, which uses a catalytic amount of potassium hydroxide, proceeds efficiently under microwave irradiation without the need for a bulk solvent, significantly reducing reaction times and environmental impact. researchgate.net

The fusion method, where reactants are heated together in the absence of a solvent, represents another solvent-free approach. For example, the parent compound bis-(4-amino-1,2,4-triazol-3-thiole) can be synthesized by the direct fusion of thiocarbohydrazide (B147625) with succinic acid. researchgate.net Furthermore, metal-free systems under aerobic oxidative conditions provide a green alternative to traditional methods that may rely on heavy metal catalysts. isres.org These reactions often utilize readily available starting materials and can be performed under mild operating conditions, demonstrating wide substrate tolerance and high yields. isres.org Ultrasound-assisted synthesis is another nonconventional energy source that has been applied to the synthesis of triazole systems, promoting efficient and rapid reactions under green conditions. nih.gov

ProtocolKey ConditionsAdvantagesSource(s)
Microwave-Assisted Solid-Support SynthesisKOH on Silica Gel / Montmorillonite K10Solvent-free, rapid reaction, one-pot synthesis. researchgate.net
Direct FusionHeating reactants without solventCompletely solvent-free, simple procedure. researchgate.net
Aerobic Oxidative CyclizationMetal-free, aerobic conditionsEnvironmentally friendly, mild conditions, wide substrate scope. isres.org
Ultrasound-Assisted SynthesisUltrasonic irradiationReduced reaction times, energy efficiency, improved yields. nih.gov

Novel Synthetic Strategies for Regioselective Functionalization

The 4H-1,2,4-triazole-3-thiol scaffold possesses multiple reactive sites, making regioselective functionalization a critical aspect of its synthetic chemistry. The thione tautomer can undergo alkylation at either the sulfur (S) or nitrogen (N) atoms, leading to different isomers. uzhnu.edu.ua Novel strategies have focused on controlling the outcome of these reactions to selectively produce the desired product.

Research has shown that the regioselectivity of alkylation is highly dependent on the reaction conditions. uzhnu.edu.ua S-alkylation is often selectively achieved when the reaction is performed in a neutral medium. In contrast, conducting the alkylation in an alkaline medium can lead to a mixture of S- and N-alkylated products. uzhnu.edu.ua The choice of solvent and base can also influence the regioselectivity of the reaction. The reliable determination of the alkylation site can be confirmed by comparing experimental NMR chemical shifts with those predicted by density functional theory (DFT) calculations. uzhnu.edu.ua

Beyond simple alkylation, studies have explored the reactivity of the thiol group with various electrophiles. For instance, the interaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides or α-bromo-γ-butyrolactone was investigated with the aim of achieving a [2+3]-cyclocondensation. mdpi.com However, detailed structural analysis revealed that these reactions proceed via thiol-ene click or nucleophilic substitution (Sₙ) processes, respectively, rather than the expected cyclocondensation. mdpi.com This finding is crucial for designing synthetic strategies, as it clarifies the inherent reactivity of the thiol group and allows for its predictable and regioselective functionalization to create non-condensed S-substituted derivatives. mdpi.com

Reaction TypeConditionsObserved SelectivityOutcomeSource(s)
AlkylationNeutral MediumSelective S-alkylationFormation of S-alkylated 1,2,4-triazole thioethers. uzhnu.edu.ua
AlkylationAlkaline Medium (e.g., KOH, K₂CO₃)Mixture of S- and N-alkylationFormation of both S- and N-alkylated isomers. uzhnu.edu.ua
Reaction with N-arylmaleimidesReflux in various solvents (e.g., acetic acid, ethanol)Regioselective thiol-ene click reactionFormation of 3-((1H-1,2,4-triazol-3-yl)thio)pyrrolidine-2,5-diones. mdpi.com
Reaction with α-bromo-γ-butyrolactoneReflux with NaOAc or Et₃NRegioselective Sₙ reactionFormation of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one. mdpi.com

S-Alkylation and S-Acylation Reactions

The presence of a thiol (-SH) group at the C3 position makes the sulfur atom a primary site for nucleophilic attack. This reactivity is commonly exploited in S-alkylation and S-acylation reactions to introduce a variety of functional groups, significantly altering the molecule's physicochemical properties.

S-Alkylation is a prevalent modification for 1,2,4-triazole-3-thiol derivatives. researchgate.net The reaction typically proceeds by treating the triazole with an alkylating agent in a basic medium. researchgate.net The base, such as sodium hydroxide or sodium ethoxide, deprotonates the thiol group to form a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of an alkyl halide or other alkylating agents in a nucleophilic substitution reaction. zsmu.edu.ua A range of alkyl, aryl, and functionalized groups can be appended to the sulfur atom using this method. nih.govzsmu.edu.ua

Common alkylating agents include simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and α-halocarbonyl compounds like phenacyl bromides and ethyl chloroacetate. researchgate.net The reaction of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with various bromoalkanes has been successfully demonstrated, yielding a series of S-alkylated products. nih.govzsmu.edu.ua The disappearance of the S-H stretching band and the appearance of new signals corresponding to the introduced alkyl group in IR and NMR spectra confirm the success of the S-alkylation. researchgate.net

Table 1: Examples of S-Alkylation Reactions

Alkylating Agent Resulting S-Substituent Product Class
Methyl Iodide -S-CH₃ 3-(Methylthio) derivative
Ethyl Bromide -S-CH₂CH₃ 3-(Ethylthio) derivative researchgate.net
Propyl Bromide -S-CH₂CH₂CH₃ 3-(Propylthio) derivative zsmu.edu.ua
Phenacyl Bromide -S-CH₂C(=O)Ph 3-(Phenacylthio) derivative researchgate.net

S-Acylation reactions proceed via a similar mechanism, where the thiolate anion attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This results in the formation of a thioester linkage, introducing an acyl group onto the sulfur atom.

N-Substitution Reactions

While the N4 position of the triazole ring is already substituted with a propyl group, the N1 and N2 atoms remain potential sites for further substitution. The 1,2,4-triazole-3-thiol core can exist in a tautomeric equilibrium with its 1,2,4-triazole-3-thione form, which possesses an N-H bond. Alkylation can occur at any of the ring nitrogens, potentially leading to a mixture of regioisomers. mdpi.com

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent at N4, the type of alkylating agent used, and the reaction conditions (solvent, base, temperature). Generally, N1 substitution is often favored. The synthesis of N-substituted 1,2,4-triazoles is a well-established field, with various protocols available for introducing substituents onto the ring nitrogens. researchgate.net For instance, pyridyl rings have been anchored onto 1,2,4-triazole systems through quaternization reactions. researchgate.net These modifications can significantly impact the steric and electronic properties of the triazole core.

Cycloaddition Reactions Involving the Triazole Ring

The aromatic 1,2,4-triazole ring is generally not highly reactive in cycloaddition reactions. However, specific derivatives can participate in such transformations. For example, 4-phenyl-3H-1,2,4-triazole-3,5-dione (PTAD) is a well-known and powerful dienophile used in Diels-Alder reactions. acgpubs.org

For 1,2,4-triazole-3-thiol derivatives, cycloaddition may not involve the aromatic ring directly but rather the functional groups attached to it. It has been shown that the interaction of 1,2,4-triazole-3-thiol with electrophiles like N-arylmaleimides does not result in the expected [2+3]-cyclocondensation. Instead, the reaction proceeds via a thiol-ene "click" process, where the thiol group adds across the maleimide (B117702) double bond. mdpi.com This highlights an alternative pathway for derivatization that leverages the reactivity of the thiol group in addition-type reactions rather than conventional cycloadditions involving the heterocyclic ring.

Functionalization of Peripheral Substituents (Ethyl and Propyl Moieties)

The ethyl group at C5 and the propyl group at N4 are typically less reactive than the thiol group or the ring nitrogens. However, they can be chemically modified to introduce further functionality. Standard methods for functionalizing saturated alkyl chains can be applied, although selectivity can be a challenge.

Potential strategies include:

Free-Radical Halogenation: This method can introduce a halogen atom (e.g., Br, Cl) onto the alkyl chains, which can then serve as a handle for subsequent nucleophilic substitution reactions. This process often lacks high regioselectivity, potentially leading to a mixture of products.

Oxidation: Controlled oxidation can introduce hydroxyl (-OH) or carbonyl (C=O) groups. These oxygenated derivatives can then be used in a variety of further transformations, such as esterification, etherification, or conversion to carboxylic acids.

The synthesis of related compounds like ethyl 5-propyl-1H-1,2,4-triazole-3-carboxylate demonstrates that introducing functional groups onto the core structure is a viable strategy for creating diverse derivatives. nih.gov

Formation of Fused Heterocyclic Systems (e.g., triazolo[3,4-b]thiadiazine)

One of the most significant transformations of the 1,2,4-triazole-3-thiol core is its use in the synthesis of fused heterocyclic systems. The reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols with various bielectrophilic reagents is a primary route to synthesize the mdpi.comnih.govorganic-chemistry.orgtriazolo[3,4-b] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazine scaffold. nih.govresearchgate.net This reaction involves a cyclocondensation where the nucleophilic 4-amino and 3-mercapto groups attack the two electrophilic centers of the reagent. nih.gov

Common bielectrophilic reagents for this transformation include:

α-Halocarbonyl compounds (e.g., phenacyl bromides) nih.gov

Hydrazonoyl halides researchgate.net

Propargyl bromide mdpi.com

α-Chloroacetonitrile nih.gov

In the case of this compound, which has a propyl group at N4 instead of an amino group, the reaction pathway is different but can still lead to fused systems. The cyclization would involve the nucleophilic sulfur at C3 and the ring nitrogen at N4. For example, reaction with an α,β-unsaturated ketone could lead to a Michael addition by the thiol group, followed by an intramolecular cyclization and dehydration involving the N4 nitrogen to form a fused mdpi.comnih.govorganic-chemistry.orgtriazolo[3,4-b] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazine system. mdpi.com This strategy offers a powerful method for constructing complex, polycyclic heterocyclic compounds from the relatively simple triazole-thiol precursor.

Table 2: Reagents for Fused Ring Synthesis from 4-Amino-1,2,4-triazole-3-thiols

Reagent Class Example Fused System
α-Haloketones Phenacyl Bromide mdpi.comnih.govorganic-chemistry.orgTriazolo[3,4-b] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazine nih.gov
Hydrazonoyl Halides N-Aryl-C-ethoxycarbonylhydrazonoyl chloride mdpi.comnih.govorganic-chemistry.orgTriazolo[3,4-b] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazine researchgate.net
α,β-Unsaturated Ketones Chalcones mdpi.comnih.govorganic-chemistry.orgTriazolo[3,4-b] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazepine aip.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the ethyl and propyl substituents, as well as the thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the triazole ring and the sulfur atom.

A proton signal for the thiol group (S-H) is expected to appear as a broad singlet in the downfield region of the spectrum. The protons of the N-propyl group would present as a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group adjacent to the nitrogen (N-CH₂), and another multiplet for the central methylene group (-CH₂-). Similarly, the C-ethyl group would show a triplet for its methyl protons (CH₃) and a quartet for its methylene protons (-CH₂-).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
SH Downfield, broad Singlet
N-CH₂ (propyl) ~3.8 - 4.2 Triplet
C-CH₂ (ethyl) ~2.6 - 3.0 Quartet
CH₂ (propyl) ~1.6 - 2.0 Sextet
CH₃ (ethyl) ~1.2 - 1.5 Triplet

Note: The predicted values are based on the analysis of similar 1,2,4-triazole (B32235) structures and may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound would be observed. The two carbon atoms of the triazole ring (C=S and C-ethyl) are expected to resonate at lower fields due to the influence of the heteroatoms. The carbon atoms of the ethyl and propyl groups will appear at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S (Triazole) ~160 - 170
C-ethyl (Triazole) ~150 - 160
N-CH₂ (propyl) ~45 - 55
C-CH₂ (ethyl) ~20 - 30
CH₂ (propyl) ~20 - 25
CH₃ (ethyl) ~10 - 15

Note: The predicted values are based on the analysis of similar 1,2,4-triazole structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is expected to show a prominent absorption band for the S-H stretch, typically in the range of 2550-2600 cm⁻¹. The C=N stretching vibration of the triazole ring would appear around 1600-1650 cm⁻¹. The N-H stretching of the triazole ring, if tautomerism occurs, would be observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and propyl groups would be visible in the 2850-3000 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bond.

Table 3: Key Predicted IR Absorption Bands for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹)
N-H Stretch (if present) 3100 - 3400 (broad)
C-H Stretch (alkyl) 2850 - 3000
S-H Stretch 2550 - 2600
C=N Stretch (triazole) 1600 - 1650

Note: The predicted values are based on the analysis of similar 1,2,4-triazole structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemicalbook.com This technique can be used to analyze the purity of this compound and to study its fragmentation pattern. The mass spectrum obtained from GC-MS would show the molecular ion peak and various fragment ions resulting from the cleavage of the ethyl and propyl groups, as well as the fragmentation of the triazole ring. The fragmentation pattern provides valuable information about the connectivity of the molecule. The behavior of 1,2,4-triazole derivatives under GC-MS conditions can be influenced by the nature of the substituents on the triazole ring. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for verifying the identity and purity of synthesized compounds. nih.gov For this compound, LC-MS serves a dual purpose: the liquid chromatography component separates the target compound from any unreacted starting materials or byproducts, while the mass spectrometry component provides data on its molecular weight and fragmentation pattern, confirming its structure. nih.gov

In a typical application, a reversed-phase HPLC column, such as a C18 column, would be used to separate the compound based on its polarity. nih.gov The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

Once the compound is separated and eluted from the column, it enters the mass spectrometer. Using an ionization technique like Electrospray Ionization (ESI), the molecule is charged, typically by protonation, to form the molecular ion [M+H]⁺. The mass analyzer then detects the mass-to-charge ratio (m/z) of this ion. For this compound (molecular formula C₇H₁₃N₃S), the expected exact mass is approximately 171.08 Da. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 172.09.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the masses of the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Expected LC-MS Data for this compound

ParameterExpected ValueDescription
Molecular FormulaC₇H₁₃N₃S---
Exact Mass~171.08 DaThe monoisotopic mass of the neutral molecule.
[M+H]⁺ Ion~172.09 m/zThe expected mass-to-charge ratio for the protonated parent molecule in positive ion mode ESI-MS.
Major FragmentsVariesFragmentation would likely involve the loss of the propyl group (-43 Da), the ethyl group (-29 Da), or cleavage of the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing compounds containing chromophores. In this compound, the key chromophores are the triazole ring, with its C=N double bonds, and the C=S group of the thione tautomer. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in solutions and contributing significantly to the UV absorption profile.

The electronic spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. Studies on analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown absorption maxima in the UV region, which can be attributed to these electronic transitions within the aromatic and triazole rings. researchgate.net For this compound, characteristic absorption peaks would be anticipated in the UV range, confirming the presence of the conjugated triazole-thione system.

Table 2: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected Absorption Region (λmax)
Triazole Ring (C=N)π → π~200-280 nm
Thione Group (C=S)n → π~290-350 nm

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. preprints.org This method provides unambiguous proof of molecular structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles. nih.gov

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural characterization. The analysis would confirm the connectivity of the ethyl and propyl groups at the N4 and C5 positions of the triazole ring, respectively. Furthermore, it would definitively establish whether the molecule exists in the thiol or the thione tautomeric form in the crystal lattice. In many similar 1,2,4-triazole-3-thiol systems, the thione form, with a C=S double bond and a proton on a ring nitrogen, is found to be the stable tautomer in the solid state.

The resulting crystallographic data also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. mdpi.com While a specific crystal structure for this compound is not publicly available, the parameters that would be determined from such an analysis are well-established.

Table 3: Parameters Determined by X-ray Crystallography for this compound

ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsPrecise distances between bonded atoms (e.g., C=S/C-S, N-N, C-N, C-C).
Bond AnglesAngles between three connected atoms, defining the molecular geometry.
Torsional AnglesAngles describing the conformation of the ethyl and propyl substituents.
Tautomeric FormUnambiguous identification of the thiol vs. thione form in the solid state.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. These calculations allow for the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). For a molecule like 5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would provide fundamental insights into its electronic properties and reactivity.

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For similar 1,2,4-triazole (B32235) derivatives, this gap is often analyzed to predict their potential as active pharmacological agents. The distribution of HOMO and LUMO surfaces across the molecule would indicate the primary sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterValueDescription
EHOMOValue (eV)Energy of the Highest Occupied Molecular Orbital
ELUMOValue (eV)Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Value (eV)Energy difference between LUMO and HOMO

Note: The values in this table are placeholders, as specific experimental or computational data for this compound is not available.

Atomic Charge Distribution (Mulliken Charges, NBO Analysis)

Mulliken Charges : This method partitions the total electron population among the atoms in the molecule, providing a simple way to estimate atomic charges.

NBO Analysis : NBO analysis offers a more chemically intuitive picture of bonding and charge distribution. It analyzes the filled and empty orbitals to describe charge transfer, hyperconjugation, and other stabilizing interactions within the molecule. For this compound, NBO analysis would identify the key donor-acceptor interactions, revealing the delocalization of electron density from lone pairs on nitrogen and sulfur atoms into antibonding orbitals, which contributes to the molecule's stability. These charge distributions are fundamental for understanding the molecule's electrostatic potential and its ability to form hydrogen bonds.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated vibrational modes can be correlated with experimental IR and Raman spectra to confirm the molecular structure. Each peak in the spectrum corresponds to a specific molecular vibration, such as C-H stretching, N-H bending, or C=N stretching within the triazole ring. This analysis provides a unique spectroscopic fingerprint for the compound.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl and propyl side chains, MD simulations can explore its conformational landscape. These simulations reveal the most probable conformations in different environments (e.g., in a vacuum or in a solvent like water), the stability of these conformations, and the energy barriers for transitioning between them. This information is vital for understanding how the molecule's shape might change upon interacting with a biological target.

In Silico Modeling for Ligand-Biomolecule Interactions (e.g., Molecular Docking Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would be performed against specific protein targets to evaluate its potential biological activity. For instance, many 1,2,4-triazole derivatives exhibit antifungal activity by inhibiting enzymes like cytochrome P450 lanosterol (B1674476) 14α-demethylase. The docking process involves placing the triazole molecule into the active site of the target enzyme and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Example Target 1Valuee.g., TYR132, HIS377
Example Target 2Valuee.g., LEU105, PHE255

Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors (such as physicochemical properties, electronic properties, or steric effects) to a specific activity (e.g., enzyme inhibition).

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities would be required. Various molecular descriptors for each compound would be calculated, and statistical methods would be used to build a model that can predict the activity of new, untested compounds. Such models are valuable for optimizing lead compounds in drug discovery by predicting how changes in molecular structure will affect biological activity.

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and literature, no specific research articles, structural data, or theoretical studies were found on the coordination chemistry of the chemical compound This compound .

The inquiry, which focused on the ligand properties, synthesis and characterization of its metal complexes, structural analysis of resulting coordination compounds, and theoretical insights into its metal-ligand interactions, yielded no direct results for this specific molecule.

While the broader class of 1,2,4-triazole-3-thiol derivatives is known to exhibit versatile coordination behavior with various metal ions, the unique combination of a 5-ethyl and a 4-propyl substituent appears to be uninvestigated in the context of coordination chemistry. Research in this field has predominantly focused on derivatives with other substituent groups, such as phenyl, pyridyl, or smaller alkyl groups.

Consequently, it is not possible to provide an article on the coordination chemistry of this compound as a ligand based on currently available scientific literature. The sections on ligand properties, synthesis of metal complexes, structural analysis, and theoretical insights remain unaddressed due to the absence of published data.

This lack of information suggests that the coordination chemistry of this compound represents a novel and unexplored area of research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies

Systematic Modification of the Triazole Core and Substituents

The systematic modification of the 1,2,4-triazole (B32235) scaffold is a key strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. For 5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol, this involves alterations to the triazole ring itself and the ethyl and propyl substituents at positions 5 and 4, respectively.

Modification of the Triazole Core: The 1,2,4-triazole ring is a critical pharmacophore that engages in various biological interactions through its dipole character and hydrogen bonding capabilities. nih.gov Modifications can include the introduction of different substituents on the available nitrogen and carbon atoms or even the fusion of the triazole ring with other heterocyclic systems. nih.govresearchgate.net For instance, the thiol group at position 3 is a common site for modification, often being converted to thioether or other sulfur-containing derivatives to modulate activity. nih.govzsmu.edu.ua The tautomeric nature of the triazole ring, existing in 1H and 4H forms, also plays a role in its interaction with biological targets. nih.govglobalresearchonline.net

Modification of Substituents: The ethyl group at the C5 position and the propyl group at the N4 position are primary targets for systematic modification to probe their influence on biological activity. Variations in the length, branching, and introduction of functional groups within these alkyl chains can significantly impact the compound's efficacy and selectivity.

Varying Alkyl Chain Length: The length of the alkyl chains at both positions can be systematically increased or decreased to explore the optimal size for interaction with a specific biological target.

Introducing Unsaturation: The incorporation of double or triple bonds within the ethyl and propyl chains can introduce conformational rigidity and alter the electronic properties of the molecule.

Addition of Functional Groups: Introducing polar functional groups such as hydroxyl, amino, or carboxyl groups can enhance solubility and provide additional points for hydrogen bonding with target receptors. Conversely, the introduction of lipophilic groups can enhance membrane permeability.

Below is an interactive data table illustrating potential systematic modifications to the substituents of the 4H-1,2,4-triazole-3-thiol core.

Position Original Substituent Potential Modifications Anticipated Impact
C5EthylMethyl, Propyl, Isopropyl, Cyclopropyl, VinylAlter steric bulk and lipophilicity
N4PropylMethyl, Ethyl, Isopropyl, Butyl, CyclohexylInfluence steric hindrance and electronic effects
S3Thiol (SH)Methylthio (S-CH3), Ethylthio (S-C2H5), Carboxymethylthio (S-CH2COOH)Modify acidity, polarity, and potential for covalent bonding

Correlating Structural Variations with Interaction Profiles (e.g., enzyme binding mechanisms)

Understanding how structural modifications to this compound translate into changes in its interaction with biological targets, such as enzymes, is a cornerstone of SAR studies. Molecular docking and other computational studies are often employed to visualize and predict these interactions. nih.gov

For example, in the context of enzyme inhibition, the triazole moiety might coordinate with a metal ion in the enzyme's active site, a common mechanism for metalloenzyme inhibitors. The substituents at C5 and N4 would then occupy adjacent hydrophobic pockets, with their size and nature being critical for achieving high affinity. Hydrophobic interactions of alkyl groups have been shown to affect affinity and selectivity for enzymes like COX-1 and COX-2 in related 1,2,4-triazole derivatives. nih.gov

The following table outlines hypothetical correlations between structural changes and enzyme interaction profiles for this compound derivatives.

Structural Variation Potential Change in Interaction Profile Example Enzyme Target
Increase in alkyl chain length at N4Enhanced hydrophobic interactions with a specific pocket in the active site.Cytochrome P450 enzymes
Introduction of a hydroxyl group on the ethyl substituent at C5Formation of a new hydrogen bond with a key amino acid residue.Kinases
Conversion of the thiol to a thioetherLoss of hydrogen bond donor capability but potential for new hydrophobic or van der Waals interactions.Proteases

Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Molecular Behavior

The biological activity of this compound is governed by a combination of electronic, steric, and lipophilic effects imparted by its substituents.

Electronic Effects: The ethyl and propyl groups are generally considered electron-donating through an inductive effect. Altering these to include electron-withdrawing groups (e.g., by adding halogens) would change the electron density of the triazole ring, which could in turn affect its pKa and its ability to participate in hydrogen bonding or coordinate with metal ions. SAR studies on other triazoles have shown that the presence of electron-withdrawing groups can enhance biological activity in some cases. nih.gov

Steric Effects: The size and shape of the ethyl and propyl groups play a crucial role in how the molecule fits into a binding site. Larger or bulkier substituents might either enhance binding by filling a large hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from reaching its target site.

This interactive table summarizes the influence of substituent effects on the molecular behavior of this compound.

Substituent Effect Modification Example Influence on Molecular Behavior
Electronic Replacing ethyl with a trifluoroethyl groupAlters the acidity of the thiol and the hydrogen bonding capacity of the triazole nitrogens.
Steric Replacing propyl with a tert-butyl groupMay improve binding selectivity by fitting into a specific pocket or could prevent binding due to its bulk.
Lipophilic Extending the propyl group to a hexyl groupIncreases logP, potentially improving cell membrane penetration but possibly decreasing aqueous solubility.

Development of Predictive Models for Molecular Behavior

A primary goal of SAR and SPR studies is to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For a series of derivatives of this compound, a QSAR study would involve:

Synthesizing a diverse set of analogs with systematic variations in the ethyl and propyl groups and other positions.

Measuring the biological activity of each analog in a relevant assay.

Calculating a range of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., logP, molar refractivity, electronic parameters).

Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.

A hypothetical QSAR equation might look like:

Biological Activity = c1(logP) + c2(Steric Parameter) - c3*(Electronic Parameter)^2 + constant

Such a model, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future synthetic efforts towards more potent and selective compounds. These predictive models save resources by prioritizing the synthesis of compounds with the highest predicted activity.

Emerging Research Perspectives and Interdisciplinary Applications

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of KOH or NaOH increases cyclization efficiency by deprotonating intermediates .
  • Temperature : Controlled reflux (80–100°C) minimizes side reactions like oxidation of the thiol group .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Basic Research Focus
Routine characterization combines:

  • ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 8.1–8.3 ppm for triazole protons) and alkyl substituents (δ 1.2–2.5 ppm for ethyl/propyl groups) .
  • LC-MS : Confirms molecular ion peaks ([M+H]+ ≈ 214 m/z) and detects impurities .
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Q. Advanced Techniques :

  • IR Spectroscopy : Identifies S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

What are the key physicochemical properties (e.g., solubility, stability) under different experimental conditions?

Q. Basic Research Focus

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Ethyl/propyl groups enhance lipid solubility (logP ≈ 2.1) .
  • Stability : Degrades under strong UV light or acidic conditions (pH < 3), forming disulfide byproducts. Store in inert atmospheres at −20°C .

Q. Advanced Analysis :

  • Thermogravimetric Analysis (TGA) : Decomposes at 220–250°C, indicating thermal stability for high-temperature reactions .

How can computational tools predict the reactivity and biological interactions of this triazole-thiol derivative?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating nucleophilic reactivity at the thiol group .
  • Molecular Docking : Predicts binding to enzymes like COX-2 (binding energy ≈ −8.2 kcal/mol) via hydrogen bonding with the triazole ring .
  • ADME Prediction : Moderate blood-brain barrier permeability (BBB score: 0.45) and CYP450 inhibition risk (e.g., CYP3A4) .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to compare results .
  • Substituent Effects : Propyl chain length impacts membrane penetration; ethyl groups modulate electron density on the triazole ring .
  • Metabolic Stability : Use hepatic microsome assays to assess degradation rates, which vary by species (e.g., t₁/₂: 12 min in human vs. 25 min in rat) .

What methodologies enable SAR studies for substituents on the triazole and thiol groups?

Q. Advanced Research Focus

  • Analog Synthesis : Replace ethyl/propyl with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., CF₃) groups to assess steric/electronic effects .
  • Biological Testing : Compare IC₅₀ values against reference drugs (e.g., fluconazole for antifungal activity) .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with activity using multivariate regression .

How do reaction parameters influence regioselectivity during synthesis of analogues?

Q. Advanced Research Focus

  • Temperature : Higher temps (>100°C) favor 1,2,4-triazole over 1,3,4-isomers due to kinetic control .
  • Catalysts : Lewis acids (e.g., ZnCl₂) direct cyclization to the 4-position, achieving >90% regioselectivity .
  • Solvent Effects : Polar solvents (DMF) stabilize transition states for ethyl/propyl group incorporation at the 4-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.